2,3,6,7-tetrahydro-1H-azepine

Overview

Description

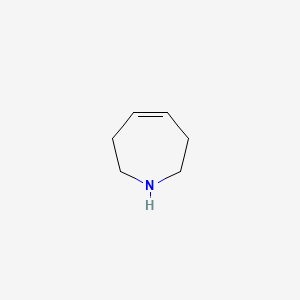

2,3,6,7-Tetrahydro-1H-azepine is a seven-membered partially unsaturated heterocyclic amine containing one nitrogen atom. Its structure features a cycloheptene backbone with two double bonds at positions 1,2 and 3,4, rendering it a versatile intermediate in organic synthesis and pharmaceutical development.

Scientific Research Applications

Chemical Properties and Reactions

2,3,6,7-Tetrahydro-1H-azepine can undergo several chemical transformations:

- Oxidation : Can yield various derivatives depending on the oxidizing agent.

- Reduction : Typically leads to the formation of saturated heterocycles.

- Substitution : The nitrogen atom in the azepine ring participates in nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents : Potassium permanganate and hydrogen peroxide.

- Reducing Agents : Lithium aluminum hydride.

- Nucleophiles for Substitution : Halides or amines.

Chemistry

This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

The compound is being studied for its potential biological activities. Its unique structure suggests possible interactions with biomolecules, which could lead to significant insights into biological processes.

Medicinal Chemistry

The structural characteristics of this compound make it a promising scaffold for developing new therapeutic agents. It has been investigated for its antidepressant effects in animal models, demonstrating dose-dependent reductions in immobility time in forced swim tests (FST) .

Case Study 1: Antidepressant Effects

A study focused on the antidepressant potential of this compound derivatives showed significant results:

- Dosage : Effective doses ranged from 3 mg/kg to 10 mg/kg.

- Mechanism : Increased serotonin levels in the brain were observed, indicating a mechanism similar to that of conventional antidepressants.

| Study Parameter | Result |

|---|---|

| Effective Dose Range | 3 mg/kg - 10 mg/kg |

| Biological Mechanism | Increased serotonin levels |

Case Study 2: Synthesis Methodology

Recent advancements in synthetic methodologies have improved yields of tetrahydroazepines through innovative approaches like Silyl Aza-Prins cyclization (SAPC). This method has demonstrated high efficiency in producing various tetrahydroazepine derivatives with yields up to 90% .

| Reaction Conditions | Yield (%) |

|---|---|

| FeBr₃ at 0 °C | 90 |

| FeBr₃ at room temp | 82 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6,7-tetrahydro-1H-azepine derivatives, and how can their purity be validated?

- Methodological Answer : The synthesis of azepine derivatives often involves ring-closing metathesis or nucleophilic substitution. For example, derivatives like (R,Z)-6-(2,5-dihydrofuran-3-yl)-2-hydroxymethyl-1H-azepine are synthesized via reaction with phenyl isocyanate or benzyl isothiocyanate, followed by purification using column chromatography . Purity validation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with structural confirmation via X-ray crystallography using SHELX programs for refinement .

Q. How can researchers characterize the stereochemistry of this compound derivatives?

- Methodological Answer : Stereochemical analysis requires a combination of techniques:

- NMR : NOESY/ROESY experiments to determine spatial proximity of protons.

- X-ray crystallography : SHELXL refinement for precise 3D structure determination .

- Chiral chromatography : To separate enantiomers and confirm optical purity .

Q. What are the primary biological activities reported for azepine scaffolds?

- Methodological Answer : Azepines are explored as enzyme inhibitors (e.g., plasmepsins for antimalarial research) and receptor modulators. Activity assays include:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for plasmepsin II/IV) .

- Receptor binding studies : Radioligand displacement assays to assess affinity for targets like dopamine receptors .

Advanced Research Questions

Q. How can computational methods guide the design of azepine-based plasmepsin inhibitors?

- Methodological Answer :

- Docking simulations : Use programs like AutoDock to predict binding modes of azepine derivatives in plasmepsin active sites .

- Structure-activity relationship (SAR) : Optimize side chains to target subpockets (e.g., hydrophobic S1/S3 pockets) .

- Validation : Synthesize top-ranked virtual hits and test via enzyme assays. Inhibitors like compound 5 (Ki ~ µM range) demonstrate scaffold feasibility .

Q. What strategies resolve contradictions in biological activity data between structurally similar azepine derivatives?

- Methodological Answer :

-

Comparative SAR analysis : Tabulate substituent effects on activity (see example table below).

-

Crystallographic studies : Identify binding pose discrepancies (e.g., hydrogen bonding vs. hydrophobic interactions) .

-

Meta-analysis : Cross-reference data from multiple assays (e.g., plasmepsin II vs. IV selectivity) .

Compound Substituent (R) Plasmepsin II IC₅₀ (µM) Plasmepsin IV IC₅₀ (µM) Azepine-5 Benzyl 0.8 1.2 Azepine-6 Phenyl 2.5 3.0 Table: Substituent effects on antimalarial activity

Q. How do stability and reactivity of this compound derivatives influence experimental design?

- Methodological Answer :

- Stability tests : Accelerated degradation studies under varying pH/temperature to identify labile functional groups (e.g., sulfonyl or ester moieties) .

- Reactivity mitigation : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of unsaturated bonds .

Q. What analytical techniques are critical for distinguishing azepine derivatives from related heterocycles?

- Methodological Answer :

- HRMS : Exact mass determination to differentiate isomers (e.g., azepine vs. tetrahydroquinoline).

- IR spectroscopy : Identify unique vibrational modes (e.g., C=N stretches in azepines vs. C=O in lactams) .

- Pharmacopeial standards : Follow USP guidelines for impurity profiling using HPLC with relative retention time (RRT) thresholds (e.g., ≤0.5% for any single impurity) .

Q. Methodological Resources

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Synthesized via olefin metathesis reactions using ruthenium catalysts (e.g., Ru9BARF), achieving yields up to 82% . Alternative routes include methods reported by Shuman et al. and Lewis et al., which involve cyclization of substituted amines .

- Applications : Serves as a precursor for Relacatib, a cathepsin K inhibitor , and as a scaffold in antimalarial protease inhibitors .

- Commercial Availability: Available through suppliers like Shanghai Massive Chemical Technology Co., Ltd., with CAS 57502-57-5 and purity ≥98% .

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Azepine Derivatives

2.3.4.7-Tetrahydro-1H-azepine

- Structural Differences : The double bonds are positioned at 1,2 and 4,5, leading to distinct electronic and steric properties compared to 2,3,6,7-tetrahydro-1H-azepine.

- Applications: Used in nanomolar-range antimalarial inhibitors targeting plasmepsins (Plm II and Plm IV) .

- Synthesis : Derived from combinatorial docking and subpocket search approaches, emphasizing its role in rational drug design .

1-Tosyl-2,3,6,7-Tetrahydro-1H-azepine

- Functionalization : Incorporates a tosyl group at position 1, enhancing stability and directing regioselective reactions.

- Yield : Achieved via RCM (ring-closing metathesis) with 82% efficiency using Ru catalysts .

- Pharmaceutical Relevance : Intermediate in synthesizing Relacatib and other protease inhibitors .

Comparison with Smaller Heterocycles

Piperidine Derivatives (6-Membered Rings)

- Synthesis : Substituted piperidines (e.g., (±)-5-7) are synthesized via established cyclization methods .

- Reactivity : Lower ring strain compared to azepines, favoring easier synthesis but reduced conformational flexibility.

- Applications : Key scaffolds in lincomycin antibiotics and CNS-targeting drugs .

Pyrrolidine Derivatives (5-Membered Rings)

- Reactivity : Higher ring strain limits stability under harsh conditions. For example, 3-pyrroline derivatives failed to form in tandem metathesis/α-ketohydroxylation reactions, unlike this compound .

Comparison with Diazepine Derivatives

1,3-Dimethyl-4,5,6,7-Tetrahydro-1H-1,3-diazepine-2(3H)-one

- Structural Features : A seven-membered bicyclic compound with two nitrogen atoms, offering enhanced hydrogen-bonding capabilities.

- Applications: Used as a pharmaceutical intermediate, though less studied than monocyclic azepines .

Data Tables

Table 2: Reactivity and Stability

Research Findings and Challenges

- Catalytic Efficiency : Ru catalysts (e.g., Hoveyda–Grubbs II) enable high-yield azepine synthesis but require optimization for tetrasubstituted alkenes .

- Biological Activity: The position of double bonds in azepines significantly impacts inhibitor potency. For example, 2,3,4,7-tetrahydro-1H-azepine derivatives show nanomolar activity against plasmepsins, whereas 2,3,6,7-tetrahydro variants are more suited for cathepsin inhibition .

- Industrial Scalability : Commercial suppliers highlight challenges in large-scale production due to stringent purity requirements (e.g., ≥98% for pharmaceutical intermediates) .

Preparation Methods

Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts

A recent and notable methodology involves a silyl aza-Prins cyclization (SAPC) combined with a Peterson-type elimination reaction, catalyzed by iron(III) salts. This approach allows the formation of the tetrahydroazepine ring with simultaneous creation of C–N and C–C bonds and an endocyclic double bond in a single step under mild conditions.

Reaction Mechanism

- The reaction begins with condensation between a 1-amino-3-triphenylsilyl-4-pentene precursor and an aldehyde activated by a Lewis acid catalyst (e.g., FeCl3 or FeBr3).

- This forms a zwitterionic intermediate that evolves to an iminium ion.

- The iminium ion undergoes intramolecular cyclization via the double bond, generating a carbocation stabilized by the β-silyl effect.

- A Peterson-type elimination then occurs, releasing the tetrahydroazepine and triphenylsilanol as a byproduct.

Density Functional Theory (DFT) calculations support this mechanism, confirming the feasibility of the reaction pathway and intermediates.

General Procedures

Two general procedures have been reported for SAPC:

| Procedure | Substrate | Catalyst | Solvent | Temperature | Reaction Time | Work-up & Purification |

|---|---|---|---|---|---|---|

| (1) | 1-Amino-3-triphenylsilyl-4-pentenes (6a–b) | 0.1 equiv FeBr3 or FeCl3 | Dry DCM | 0 °C | ~30–35 min | Quench with water, extract with DCM, dry over MgSO4, purify by silica gel chromatography |

| (2) | Amines (9a–b) substituted at β-position | 1.0 equiv FeCl3 initially, then 0.3 equiv additional | Dry DCM | −20 °C to room temperature | 2.5 h total | Same as above |

The second procedure is optimized for disubstituted tetrahydroazepines, requiring careful catalyst loading and temperature control to maximize yield and minimize side products.

Optimization of Reaction Conditions

Optimization studies revealed that:

- Catalyst loading and temperature critically influence product yield and selectivity.

- Lowering temperature reduces formation of undesired pyrrolidine byproducts.

- For monosubstituted tetrahydroazepines, 0.1 equiv FeBr3 at 0 °C gave up to 90% yield with no pyrrolidine formation.

- For disubstituted tetrahydroazepines, 0.3–1.0 equiv FeCl3 with gradual temperature increase from −20 °C to room temperature was optimal.

| Entry | Catalyst (equiv) | Temperature (°C) | Time (min) | Yield of Tetrahydroazepine (%) | Byproduct Pyrrolidine (%) |

|---|---|---|---|---|---|

| 1 | 0.20 FeBr3 | Room Temp | 15 | 58 | 35 |

| 2 | 0.10 FeBr3 | Room Temp | 35 | 67 | 10 |

| 3 | 0.05 FeBr3 | Room Temp | 35 | 82 | 13 |

| 4 | 0.10 FeBr3 | 0 | 35 | 90 | 0 |

| 5 | 0.10 FeCl3 | 10 | 140 | 45 (disubstituted) | 18 |

| 6 | 1.0 FeCl3 | −20 to RT | 150 | Up to 60 (disubstituted) | Minimal |

Data adapted from optimization tables in referenced studies.

Scope and Substrate Variability

The SAPC method tolerates a variety of aldehydes and amine substituents:

- Aliphatic aldehydes (e.g., isovaleraldehyde, heptanal) give high yields (73–92%) of monosubstituted tetrahydroazepines.

- Aromatic aldehydes show limited reactivity.

- Substituted amines bearing tosyl or mesyl protecting groups are compatible.

- Disubstituted tetrahydroazepines can be accessed by using β-substituted amine precursors and adjusting catalyst and temperature conditions.

Advantages and Research Findings

- The SAPC method is a one-step, efficient, and sustainable approach using inexpensive iron catalysts.

- It allows direct formation of seven-membered nitrogen heterocycles with control over substitution.

- DFT studies provide mechanistic insights supporting the reaction pathway.

- The method avoids harsh conditions, minimizing side reactions and byproducts.

- The reaction conditions are mild enough to allow for potential scale-up and further functionalization.

Summary Table: Preparation of 2,3,6,7-Tetrahydro-1H-azepine via Silyl Aza-Prins Cyclization

| Aspect | Details |

|---|---|

| Key Reaction | Silyl aza-Prins cyclization + Peterson-type elimination |

| Catalyst | Iron(III) salts (FeBr3 or FeCl3) |

| Solvent | Dry dichloromethane (DCM) |

| Temperature Range | −20 °C to room temperature |

| Reaction Time | 30 min to several hours depending on substrate and conditions |

| Substrates | 1-Amino-3-triphenylsilyl-4-pentenes and substituted analogs; various aldehydes |

| Yields | Up to 90% for monosubstituted; ~60% for disubstituted tetrahydroazepines |

| Byproducts | Pyrrolidine formation minimized by temperature and catalyst control |

| Mechanistic Support | Density Functional Theory (DFT) calculations |

| Advantages | Mild conditions, sustainable catalyst, one-step synthesis, good functional group tolerance |

Properties

IUPAC Name |

2,3,6,7-tetrahydro-1H-azepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHMDMTVAYPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614818 | |

| Record name | 2,3,6,7-Tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-46-2 | |

| Record name | 2,3,6,7-Tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.